molecular formula C9H12O4 B1209530 4-Hydroxy-3,5-dimethoxybenzyl alcohol CAS No. 530-56-3

4-Hydroxy-3,5-dimethoxybenzyl alcohol

Cat. No. B1209530
CAS RN: 530-56-3
M. Wt: 184.19 g/mol
InChI Key: LUOAEJWSKPQLJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydroxy-3,5-dimethoxybenzyl alcohol involves protective group strategies and specific chemical reactions that enable its production. One approach includes the use of dimethoxybenzyl protecting groups, which are removed by DDQ oxidation at room temperature but are stable to strong acids (Nakajima, Abe, & Yonemitsu, 1988). This indicates a method for synthesizing the compound through selective deprotection techniques.

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3,5-dimethoxybenzyl alcohol can be analyzed through spectroscopic methods, including Raman and FTIR spectra. These techniques provide insights into the compound's vibrational spectra at the molecular level, essential for understanding its structural characteristics and reactivity (Yun-xia Han et al., 2010).

Chemical Reactions and Properties

4-Hydroxy-3,5-dimethoxybenzyl alcohol participates in various chemical reactions, showcasing its versatility as a reagent or intermediate in organic synthesis. For instance, it is involved in Brønsted acid-catalyzed stereoselective cycloadditions with N,N'-cyclic azomethine imines, leading to the formation of biologically important seven-membered heterocyclic scaffolds (Guang-Jian Mei et al., 2017). This reactivity is pivotal for synthesizing complex organic molecules.

Physical Properties Analysis

The physical properties of 4-Hydroxy-3,5-dimethoxybenzyl alcohol, such as melting point, boiling point, and solubility, are critical for its handling and application in chemical syntheses. Although specific studies on these properties were not directly found, they can be inferred from related compounds and their behavior in chemical reactions and environments.

Chemical Properties Analysis

The chemical properties of 4-Hydroxy-3,5-dimethoxybenzyl alcohol, including its stability under various conditions and reactivity with different chemical reagents, are essential for its utility in organic chemistry. Its stability under strong acids and reactivity in DDQ oxidation are notable, suggesting it is a versatile compound for synthetic applications (Nakajima, Abe, & Yonemitsu, 1988).

Scientific Research Applications

Selective Oxidation

  • Scientific Field: Chemistry
  • Summary of Application: 4-Hydroxy-3,5-dimethoxybenzyl alcohol is used in the selective oxidation process, which is crucial in diverse chemical industries . This process transforms harmful chemicals into valuable compounds .
  • Methods of Application: In this work, N-doped or non-doped carbonaceous materials were synthesized using a hard-template technique and subjected to sonication at frequencies of 22, 100, 500, and 800 kHz with a 50% amplitude . Sonochemical reaction catalytic tests were conducted .
  • Results: The sonochemical reaction catalytic tests considerably increased the catalytic activity of C-meso (non-doped mesoporous carbon material) . The scavenger test showed a radical formation when this catalyst was used . N-doped carbons did not show adequate and consistent sonoactivity for the selective oxidation of 4-Hydroxy-3,5-dimethoxybenzyl alcohol in comparison with control conditions without sonication .

Synthesis of Cyclotriveratrylenes

  • Scientific Field: Organic Chemistry
  • Summary of Application: 3,4-Dimethoxybenzyl alcohol, a similar compound to 4-Hydroxy-3,5-dimethoxybenzyl alcohol, is widely used in the synthesis of various cyclotriveratrylenes (CTVs) . CTVs are cyclic molecular hosts with a cavity to accommodate guest molecules .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The outcomes of this application were not detailed in the source .

Antiviral Properties

  • Scientific Field: Pharmacology
  • Summary of Application: 4-Hydroxy-3,5-dimethoxybenzyl alcohol is a 2,4,6- substituted phenol with antiviral properties .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The outcomes of this application were not detailed in the source .

Synthesis of Dendrimeric Compounds

  • Scientific Field: Organic Chemistry
  • Summary of Application: 3,5-Dimethoxybenzyl alcohol, a compound similar to 4-Hydroxy-3,5-dimethoxybenzyl alcohol, is used as a starting material for the synthesis of dendrimeric compounds . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The outcomes of this application were not detailed in the source .

Safety And Hazards

4-Hydroxy-3,5-dimethoxybenzyl alcohol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

properties

IUPAC Name

4-(hydroxymethyl)-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4,10-11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOAEJWSKPQLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201050
Record name 4-Hydroxy-3,5-dimethoxybenzyl alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3,5-dimethoxybenzyl alcohol

CAS RN

530-56-3
Record name Syringyl alcohol
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Record name Syringic alcohol
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Record name 4-Hydroxy-3,5-dimethoxybenzyl alcohol
Source EPA DSSTox
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Record name 4-hydroxy-3,5-dimethoxybenzyl alcohol
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Record name SYRINGIC ALCOHOL
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Synthesis routes and methods

Procedure details

310 g of 2,6-dimethoxyphenol, 300 g of 38 wt% formalin, and 810 g of 10% wt% aqueous sodium hydroxide were reacted for 60 hours at 25° C. under a pressure of 0 kg/cm2 -G, the reaction mixture was and then neutralized with sulfuric acid, to obtain 80 g of 2,6-dimethoxy-4-(hydroxymethyl)phenol. (Yield: 22 mol%) 25 g of the obtained 2,6-dimethoxy-4-(hydroxymethyl)phenol was reacted in 320 ml of methanol in the presence of 0.375 wt% of platinum-alumina catalyst and hydrogen for 4 hours at 200° C. at 199 kg/cm2 -G, and 15 g of 2,6-dimethoxy-4-methylphenol was obtained. (Yield: 66 mol%) The yield on the basis of the amount of the raw material was 15 mol%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
F Benington, RD Morin… - Journal of the American …, 1954 - ACS Publications
Some of the physiological properties of both 4-hydroxy-3, 5-dimethoxy-/3-phenethylamine (I) and 4-ethoxy-3, 5-dimethoxy-/3-phenethylamine(II) have been reported by Noteboom4; …
Number of citations: 17 pubs.acs.org
J Janson, E Sjöström - Acta chem. scand, 1965 - actachemscand.org
It has been observed earlierг that during sulphite cooking in acidic conditions the lignin dissolved from birchwood is sulphonated to a higher degree than that from pinewood. However, …
Number of citations: 7 actachemscand.org
WE Bachmann, MP Cava… - Journal of the American …, 1954 - ACS Publications
Notes National Institutes of Health, Public Health Serv- change has been effected by chlorination of an am- lated either directl Page 1 5554 Notes Vol. In preliminary experiments it was …
Number of citations: 64 pubs.acs.org
E Pagnotta, N Agerbirk, CE Olsen… - Journal of Agricultural …, 2017 - ACS Publications
A system of benzylic glucosinolates was found and characterized in common pepperweed, Lepidium densiflorum Schrad. The major glucosinolate was the novel 4-hydroxy-3,5-…
Number of citations: 24 pubs.acs.org
A Đulović, F Burčul, VČ Čulić, M Ruščić, P Brzović… - Molecules, 2021 - mdpi.com
Glucosinolates (GSLs) from Lepidium graminifolium L. were analyzed qualitatively and quantitatively by their desulfo-counterparts using UHPLC-DAD-MS/MS technique and by their …
Number of citations: 3 www.mdpi.com
N Anders, M van Ohlen, T Jestel, L Herbst… - Analytical and …, 2020 - Springer
High-performance anion exchange chromatography coupled to pulsed amperometric detection (HPAEC-PAD) was used for developing a method for identifying and quantifying …
Number of citations: 1 link.springer.com
R Erez, S Ebner, B Attali, D Shabat - Bioorganic & medicinal chemistry …, 2008 - Elsevier
Osseous tissues are considered to be limited as therapeutic target sites due to their biological properties. We have designed and synthesized two kinds of hydrolytically activated …
Number of citations: 58 www.sciencedirect.com
RC Shen, M Lin - Phytochemistry, 2001 - Elsevier
Two natural Diels–Alder type adducts, cathayanon A (1) and cathayanon B (2), resembling sanggenon C (4) and O (3), were isolated from the root bark of Morus cathayana. Their …
Number of citations: 41 www.sciencedirect.com
D Areskogh, J Li, P Nousiainen, G Gellerstedt, J Sipilä… - 2010 - degruyter.com
The redox enzyme laccase can lead to cross-linking of lignin molecules by oxidising phenolic end groups to resonance-stabilised radicals that can undergo radical coupling to form …
Number of citations: 67 www.degruyter.com
VL Turner - 1974 - Citeseer
This work was done in an attempt to determine some of the characteristics of the action of Polyporus anceps, a white rot fungus, in its attack on the lignin component of wood. Simple …
Number of citations: 3 citeseerx.ist.psu.edu

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